molecular formula C13H27BN2O4 B1139155 Arginase inhibitor 1

Arginase inhibitor 1

货号: B1139155
分子量: 286.18 g/mol
InChI 键: CHPILBYRQPOXMV-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arginase inhibitor 1 is a potent inhibitor of human arginase enzymes, specifically targeting both arginase I and II. Arginase enzymes play a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea. The inhibition of arginase has significant implications in various medical fields, particularly in cancer therapy, as it can modulate the immune response and affect tumor growth .

准备方法

合成路线和反应条件: 精氨酸酶抑制剂 1 的合成涉及多个步骤,通常从制备合适的先驱体开始。 一种常见的方法是使用六甲基二硅氮化钠 (NaHMDS) 在四氢呋喃 (THF) 中于 -40°C 下进行反应,然后加入烯丙基碘或烷基溴 。严格控制反应条件以确保最终产物的产率高且纯度高。

工业生产方法: 精氨酸酶抑制剂 1 的工业生产可能涉及类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率并减少杂质。 最终产品通常使用结晶或色谱等技术进行纯化,以满足药物应用所需的标准 .

化学反应分析

反应类型: 精氨酸酶抑制剂 1 主要由于存在反应性官能团而发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常用试剂和条件:

    取代反应: 通常涉及烷基卤化物或烯丙基碘化物等试剂,在强碱(如 NaHMDS)存在下进行。

    氧化反应: 可能涉及过氧化氢或高锰酸钾等氧化剂。

    还原反应: 通常使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应通常生成精氨酸酶抑制剂 1 的烷基化衍生物,而氧化和还原反应可以导致该化合物的各种氧化或还原形式 .

科学研究应用

Cancer Immunotherapy

  • Multiple Myeloma : Studies have shown that targeting arginase-1 can exert antitumor effects in multiple myeloma models. Inhibition of ARG1 not only reduced tumor progression but also mitigated cardiotoxicity induced by bortezomib, a common treatment for this cancer .
  • Combination Therapies : OATD-02, a small-molecule inhibitor of both ARG1 and ARG2, demonstrated significant antitumor effects in preclinical models. It enhances the efficacy of existing immunotherapies by reversing the immunosuppressive environment created by these enzymes . Early clinical trials are investigating its potential when combined with checkpoint inhibitors like pembrolizumab .
  • T-cell Activation : Pharmacological inhibition of PMN-derived ARG1 has been shown to hyperactivate T-cells, suggesting that arginase inhibitors could be used to enhance T-cell responses against tumors .

Diabetic Nephropathy

Inhibition of arginase has also been explored as a therapeutic strategy for diabetic renal complications. Research indicates that arginase inhibition can reduce glomerular macrophage infiltration and histological changes associated with diabetic nephropathy. This suggests a potential role for arginase inhibitors in preventing disease progression in patients with diabetes .

Case Studies

StudyApplicationFindings
Multiple Myeloma Antitumor effectsArginase inhibition reduced tumor growth and cardiotoxicity from bortezomib .
OATD-02 Development Cancer immunotherapyDemonstrated antitumor effects and enhanced efficacy when combined with other immunomodulators .
Diabetic Nephropathy Renal protectionArginase inhibition reduced macrophage infiltration and improved kidney function markers .

作用机制

精氨酸酶抑制剂 1 通过与精氨酸酶的活性位点结合而发挥作用,从而抑制其活性。这种抑制会导致 L-精氨酸水平升高,这可以增强免疫反应并抑制肿瘤生长。 分子靶标包括精氨酸酶本身,所涉及的途径主要与尿素循环和 L-精氨酸代谢有关 .

类似化合物:

独特性: 精氨酸酶抑制剂 1 由于其对精氨酸酶 I 和 II 的高效力和特异性而独一无二。它能够调节免疫反应并影响肿瘤生长,使其成为癌症研究和治疗中宝贵的工具。 此外,其合成可及性和明确定义的反应条件使其在科学研究中得到广泛使用 .

相似化合物的比较

Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .

生物活性

Arginase inhibitors, particularly Arginase Inhibitor 1 (also known as INCB001158 or CB-1158), have garnered attention in recent years due to their potential therapeutic applications in cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, highlighting its mechanisms, clinical studies, and implications for therapy.

Arginase plays a crucial role in the metabolism of arginine, converting it into urea and ornithine. This process is significant in various physiological and pathological contexts, including the immune response and tumor microenvironments. By inhibiting arginase activity, this compound aims to increase arginine availability, which is essential for T cell activation and proliferation, thereby enhancing anti-tumor immunity.

Key Mechanisms

  • Allosteric Inhibition : Studies indicate that this compound operates through an allosteric mechanism rather than competitive inhibition. This allows for more specific targeting of arginase activity without disrupting other metabolic pathways significantly .
  • Restoration of T Cell Function : Inhibition of arginase has been shown to reverse T cell suppression caused by myeloid-derived suppressor cells (MDSCs) in tumor environments. This restoration is crucial for enhancing immune responses against tumors .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound in various cancer types. Below is a summary of notable studies:

StudyDesignFindings
Phase 1 Trial of INCB001158 First-in-human studyDemonstrated that INCB001158 was well tolerated with an increase in plasma arginine levels; however, antitumor efficacy was limited.
PEACE Trial on Pegzilarginase Phase 3 trial for arginase deficiencyShowed significant reductions in plasma arginine levels and improvements in functional mobility outcomes in patients with arginase 1 deficiency.
Pancreatic Cancer Study Investigated immune suppression mechanismsFound that targeting arginase 1 enhanced CD8+ T cell infiltration and improved responses to anti-PD-1 therapy when combined with other treatments.
Multiple Myeloma Research Evaluated arginase's role in tumor progressionHighlighted that arginase inhibition could delay tumor progression and mitigate cardiotoxicity associated with standard treatments like bortezomib.

Case Studies

  • Patient Response to Arginase Inhibitor :
    • A clinical trial involving ten patients with treatment-refractory solid tumors showed that nine patients exhibited measurable peptide-specific immune responses after vaccination with an arginase-1 peptide vaccine . This indicates the potential for combining immunotherapy with arginase inhibition to enhance therapeutic outcomes.
  • Immune Activation in Cancer Patients :
    • Another study demonstrated that pharmacological inhibition of arginase led to a hyperinduction of T cell proliferation, significantly enhancing immune responses against tumors . This finding underscores the promise of arginase inhibitors in reactivating suppressed immune functions in cancer patients.

Implications for Therapy

The biological activity of this compound presents several therapeutic implications:

  • Cancer Immunotherapy : By restoring T cell function through arginine availability, these inhibitors may enhance the effectiveness of existing immunotherapies.
  • Metabolic Disorders : Conditions such as arginase deficiency could see improved management through targeted reduction of plasma arginine levels using pegzilarginase or similar agents.
  • Combination Therapies : The potential synergy between arginase inhibitors and other treatments (e.g., checkpoint inhibitors) warrants further exploration to optimize cancer therapies.

属性

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。